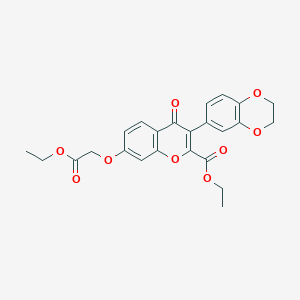amine CAS No. 853902-70-2](/img/structure/B2752690.png)
[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine, also known as DIDS, is a chemical compound that has been extensively studied for its use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many fields.
Mechanism Of Action
[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine acts as an inhibitor of chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride ion flux. [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine has also been shown to inhibit the activity of transporters by binding to specific sites on the transporter protein and preventing substrate binding or transport.
Biochemical And Physiological Effects
[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine has been shown to have a variety of biochemical and physiological effects, including the inhibition of chloride channels and transporters, as well as the modulation of enzyme activity. In addition, [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine has been shown to have anti-inflammatory effects, possibly through the inhibition of chloride channels involved in immune cell function.
Advantages And Limitations For Lab Experiments
One advantage of using [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine in lab experiments is its specificity for chloride channels and transporters, allowing for selective inhibition of these targets. Additionally, [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine is its potential for off-target effects, which may complicate interpretation of experimental results.
Future Directions
There are many potential future directions for research involving [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine. One area of interest is the development of more selective inhibitors of chloride channels and transporters, which could help to elucidate the specific roles of these targets in physiological processes. Additionally, further studies could investigate the potential therapeutic applications of [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine and related compounds, particularly in the treatment of inflammatory diseases. Finally, research could explore the use of [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine as a tool for studying the structure and function of chloride channels and transporters, which could lead to a better understanding of these important proteins.
Synthesis Methods
[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine can be synthesized through a multistep process involving the reaction of 2,4-dichloro-5-methylphenol with chlorosulfonic acid, followed by the reaction of the resulting intermediate with imidazole. The final product is then purified through recrystallization.
Scientific Research Applications
[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine has been used in a wide range of scientific research applications, including studies of ion channels, transporters, and enzymes. It has been shown to inhibit the activity of chloride channels, which are involved in a variety of physiological processes such as muscle contraction and neuronal signaling. Additionally, [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine has been used to study the activity of transporters such as the Na+/H+ exchanger and the Na+/K+/2Cl- cotransporter.
properties
IUPAC Name |
2,4-dichloro-N-(3-imidazol-1-ylpropyl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3O2S/c1-10-7-13(12(15)8-11(10)14)21(19,20)17-3-2-5-18-6-4-16-9-18/h4,6-9,17H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWTYFLZHCATPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{2-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxoethoxy}phenyl)-N-methylbenzamide](/img/structure/B2752608.png)
![5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2752610.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2752612.png)



![N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2752618.png)
![6-(3-Fluorophenyl)-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2752619.png)
![6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2752620.png)


